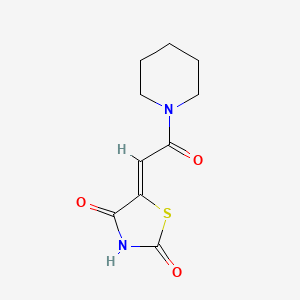

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione

Descripción general

Descripción

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione typically involves the condensation of a thiazolidinedione derivative with a piperidine-containing aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione typically involves the condensation of thiazolidinedione derivatives with piperidine-containing aldehydes or ketones. The reaction is commonly performed using bases like sodium hydroxide or potassium carbonate under reflux conditions. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Antifungal Activity

Research into related thiazolidinedione compounds has indicated varying degrees of antifungal activity. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) against various fungal strains. Although specific data on this compound is not available, its structural similarities to active compounds suggest potential antifungal properties worth exploring .

Structure–Activity Relationship Studies

A significant aspect of research surrounding thiazolidinediones involves understanding the structure–activity relationship (SAR). Studies have shown that modifications to the thiazolidinedione core can influence biological activity. For example, the introduction of piperidine moieties has been linked to enhanced potency against specific biological targets .

Comparative Analysis with Other Thiazolidinediones

A comparative analysis of this compound with established thiazolidinediones like rosiglitazone and pioglitazone reveals unique properties due to its piperidine substitution. This structural variation may lead to different pharmacokinetic and pharmacodynamic profiles compared to traditional antidiabetic agents .

Mecanismo De Acción

The mechanism of action of (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones act by binding to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. The binding of the compound to these receptors can modulate gene expression and lead to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic drug.

Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is unique due to the presence of the piperidine moiety, which may confer different biological activities compared to other thiazolidinediones. This structural difference could lead to variations in its pharmacokinetic and pharmacodynamic properties.

Actividad Biológica

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a compound known for its diverse biological activities. TZDs have garnered significant attention due to their roles in various therapeutic areas, particularly in diabetes management and cancer treatment. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones are characterized by a five-membered ring containing sulfur and nitrogen atoms and two carbonyl groups. The structural versatility of TZDs allows for various substitutions that enhance their biological activities. The compound is believed to exhibit similar properties to other TZD derivatives, which have been reported to possess antidiabetic, anticancer, antimicrobial, and antioxidant activities.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic effects through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation enhances insulin sensitivity and glucose uptake in adipose tissue. Studies have shown that TZD derivatives can significantly lower plasma glucose levels and improve metabolic parameters in diabetic models .

Anticancer Activity

Recent investigations indicate that TZD derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and prostate cancers. The mechanism involves modulation of signaling pathways such as Raf/MEK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities of TZD Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-benzylidene thiazolidine-2,4-dione | L1210 (murine leukemia) | 0.19 | Induction of apoptosis |

| 5-acridin-9-ylmethylene thiazolidine-2,4-dione | HeLa (cervical carcinoma) | 4.1 | Inhibition of proliferation |

| This compound | MCF-7 (breast cancer) | TBD | Modulation of PPAR signaling |

Antimicrobial Activity

Thiazolidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown activity against a range of pathogens including Candida albicans and various bacteria. The proposed mechanism involves inhibition of microbial growth through interference with essential metabolic pathways .

Table 2: Antimicrobial Activity of Selected TZD Derivatives

| Compound | Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| (Z)-5-decylidenethiazolidine-2,4-dione | Candida albicans | 50 | Antifungal |

| 3-(4-fluorophenyl)-thiazolidinone | E. coli | 100 | Antibacterial |

| 5-benzylidene thiazolidine derivative | S. aureus | 200 | Antibacterial |

Antioxidant Activity

The antioxidant potential of TZD derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This property is crucial for mitigating oxidative stress-related diseases, including cancer and diabetes. Research indicates that these compounds can enhance the body’s antioxidant defenses by modulating enzymatic activities involved in redox homeostasis .

Case Studies

Several studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the effects of synthesized TZD derivatives on MCF-7 and MDA-MB-231 cell lines. Compounds demonstrated significant dose-dependent inhibition of cell proliferation while sparing normal breast cells from cytotoxicity .

- Diabetes Management : Clinical trials involving TZD derivatives showed improved glycemic control in patients with type II diabetes, showcasing their potential as therapeutic agents in metabolic disorders .

Propiedades

IUPAC Name |

(5Z)-5-(2-oxo-2-piperidin-1-ylethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c13-8(12-4-2-1-3-5-12)6-7-9(14)11-10(15)16-7/h6H,1-5H2,(H,11,14,15)/b7-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROSRIPUHRTOW-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C\2/C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.